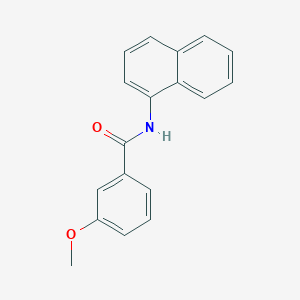

Benzamide, N-(1-naphthyl)-3-methoxy-

Description

Contextualization within Modern Organic and Medicinal Chemistry Scaffolds

In the landscape of modern chemical research, molecules are often designed and synthesized with specific functional purposes in mind, drawing from a palette of well-understood structural units or "scaffolds." N-(1-naphthyl)-3-methoxybenzamide is built upon the N-arylbenzamide framework, a scaffold that is a subject of significant interest. This framework is recognized for its synthetic accessibility and the diverse three-dimensional arrangements it can adopt, which are crucial for interacting with biological macromolecules.

The compound itself is a derivative of 3-methoxybenzamide (B147233), which is known in research contexts as an inhibitor of ADP-ribosyltransferase (ADPRT) and poly (ADP-ribose) polymerase (PARP). medchemexpress.com PARP inhibitors, as a class, are a major focus in cancer research. nih.gov The specific structure of N-(1-naphthyl)-3-methoxybenzamide, which combines the 3-methoxybenzamide core with a bulky, aromatic naphthyl group, places it within a chemical space that is actively being explored for novel kinase inhibitors and other targeted agents in drug discovery. nih.gov

Significance of Benzamide (B126) and Naphthyl Moieties in Advanced Synthetic Chemistry and Molecular Design

The two primary components of N-(1-naphthyl)-3-methoxybenzamide, the benzamide and naphthyl moieties, are individually recognized as "privileged scaffolds" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them versatile starting points for drug development.

The benzamide moiety is a cornerstone in medicinal chemistry, present in a wide array of compounds with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. walshmedicalmedia.comwalshmedicalmedia.comresearchgate.net Its prevalence is due to its ability to act as a stable, rigid linker that can correctly orient other functional groups and participate in hydrogen bonding interactions with biological targets. nih.gov The amide bond is a key structural feature in many biologically active molecules. Benzamide derivatives are explored as inhibitors for various enzymes, including PARP-1 and tubulin. nih.govnih.gov

The naphthalene (B1677914) moiety, a fused bicyclic aromatic system, offers a larger, more rigid, and lipophilic structure compared to a simple benzene (B151609) ring. ijpsjournal.com This allows for enhanced π-π stacking and hydrophobic interactions with molecular targets. nih.gov The naphthalene scaffold is found in numerous compounds with a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory effects. researchgate.netekb.eg Its incorporation into a molecule can significantly influence its binding affinity and selectivity. The planar nature of the naphthyl group is also a key feature in the design of DNA intercalating agents. nih.govmdpi.com

The combination of these two powerful moieties in one molecule results in a compound with a unique stereoelectronic profile, suggesting potential for specific and potent biological interactions.

Overview of Current Research Trajectories Involving N-(1-naphthyl)-3-methoxybenzamide and its Analogues

While specific research focusing exclusively on N-(1-naphthyl)-3-methoxybenzamide is not widely published, the research trajectories for its analogues are well-established and provide a clear indication of its potential areas of investigation.

Current research on N-arylbenzamides is highly active. For instance, various N-arylbenzamide derivatives have been synthesized and investigated as potent and selective inhibitors of Leucine-rich repeat kinase 2 (LRRK2), a target for Parkinson's disease therapies. nih.govresearchgate.net Other studies focus on developing N-arylbenzamides as STAT3 dimerization inhibitors, which have potential applications in cancer therapy. rsc.org The core concept involves modifying the aryl groups and the substitution pattern on the benzamide ring to optimize potency and selectivity for a specific biological target.

Research on analogues of 3-methoxybenzamide often revolves around its PARP inhibitory activity. medchemexpress.com Scientists are synthesizing derivatives to enhance this activity and explore their potential as anticancer agents. nih.gov For example, a study on novel benzamide derivatives as tubulin polymerization inhibitors demonstrated that modifications to the benzamide structure could lead to potent antitumor activities. nih.gov

The general direction of this research involves molecular hybridization, where known active scaffolds like benzamide and naphthalene are combined and systematically modified. The goal is to fine-tune the molecule's properties to achieve high affinity and selectivity for a particular enzyme or receptor, such as a protein kinase or a DNA repair enzyme. researchgate.netresearchgate.net Therefore, the logical research trajectory for N-(1-naphthyl)-3-methoxybenzamide would involve its synthesis and evaluation in assays related to cancer, neurodegenerative diseases, and inflammatory conditions, leveraging the known potential of its constituent parts.

Data Tables

Table 1: Physicochemical Properties of the Core Structure: 3-Methoxybenzamide

| Property | Value | Source(s) |

| Chemical Formula | C₈H₉NO₂ | nih.gov |

| Molecular Weight | 151.16 g/mol | sigmaaldrich.comsigmaaldrich.com |

| Melting Point | 132.5-135.5 °C | sigmaaldrich.com |

| CAS Number | 5813-86-5 | sigmaaldrich.comdrugbank.com |

| Synonym | m-Anisamide | sigmaaldrich.com |

Table 2: Examples of Marketed Drugs Containing the Naphthalene Moiety

| Drug Name | Therapeutic Class |

| Nafcillin | Antibiotic |

| Naftifine | Antifungal |

| Tolnaftate | Antifungal |

| Terbinafine | Antifungal |

| Propranolol | Beta-blocker |

| Naproxen | Nonsteroidal Anti-inflammatory Drug (NSAID) |

| Nabumetone | Nonsteroidal Anti-inflammatory Drug (NSAID) |

| Duloxetine | Antidepressant (SNRI) |

| Bedaquiline | Antitubercular |

| Source: ijpsjournal.comekb.eg |

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-N-naphthalen-1-ylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO2/c1-21-15-9-4-8-14(12-15)18(20)19-17-11-5-7-13-6-2-3-10-16(13)17/h2-12H,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHBKVALAKGKLJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47198251 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Strategic Synthesis and Derivatization Methodologies

Retrosynthetic Analysis and Identification of Key Synthetic Precursors

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.org The goal is to simplify the structure by breaking key bonds. wikipedia.orgyoutube.com For N-(1-naphthyl)-3-methoxybenzamide, the most logical and common retrosynthetic disconnection is the C-N amide bond.

This disconnection, or "transform," reveals two primary precursors:

1-Naphthylamine (B1663977) : The amine component.

3-Methoxybenzoic acid : The carboxylic acid component.

Alternatively, the 3-methoxybenzoic acid could be employed in an activated form, such as an acyl chloride (3-methoxybenzoyl chloride) or an active ester. These precursors are readily available and serve as the foundational building blocks for the majority of synthetic routes. A graphical representation of this analysis is shown below.

Retrosynthetic Disconnection of N-(1-naphthyl)-3-methoxybenzamide mermaid graph TD A["N-(1-naphthyl)-3-methoxybenzamide"] -->|Amide Bond Disconnection| B{"1-Naphthylamine +3-Methoxybenzoic Acid"}; B --> C["Commercially AvailablePrecursors"];

Directed Synthesis of Analogues and Structural Modifications

Stereoselective Synthesis Approaches for Chiral Analogues

The creation of chiral analogues of a molecule like Benzamide (B126), N-(1-naphthyl)-3-methoxy-, would necessitate the introduction of a stereocenter. This could be achieved through several established synthetic strategies, although specific applications to this compound are not described in available research.

One common approach involves the use of a chiral auxiliary. This would entail attaching a chiral group to either the 3-methoxybenzoic acid or the 1-naphthylamine starting material. This auxiliary would guide a subsequent chemical transformation to occur stereoselectively, after which the auxiliary would be removed to yield the chiral product.

Another potential route is through asymmetric catalysis. This would involve using a chiral catalyst to facilitate a key bond-forming reaction in a way that preferentially produces one enantiomer over the other. For benzamide-type structures, this could involve asymmetric hydrogenation or other C-H activation strategies on a related precursor molecule.

Atropisomerism, a type of axial chirality that arises from restricted rotation around a single bond, is also a consideration for N-aryl benzamides. The steric hindrance between the 1-naphthyl group and the 3-methoxybenzoyl group could potentially lead to stable atropisomers. The synthesis of such atropisomers would require a targeted approach, possibly involving a chiral catalyst or a resolution step, to isolate the individual enantiomers.

While these are plausible and well-precedented strategies for generating chiral molecules, their specific application to produce chiral analogues of Benzamide, N-(1-naphthyl)-3-methoxy- has not been a subject of published research.

Advanced Spectroscopic and Computational Structural Elucidation

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of novel compounds, providing highly accurate mass measurements that allow for the determination of elemental compositions. In the analysis of Benzamide (B126), N-(1-naphthyl)-3-methoxy-, HRMS, typically coupled with a soft ionization technique such as Electrospray Ionization (ESI), is crucial for confirming the molecular formula and for proposing fragmentation pathways through tandem mass spectrometry (MS/MS) experiments.

Precise Molecular Weight Determination

The molecular formula of Benzamide, N-(1-naphthyl)-3-methoxy- is C₁₈H₁₅NO₂. The theoretical monoisotopic mass can be calculated with high precision. An experimentally determined mass from an HRMS instrument, such as an Orbitrap or a Time-of-Flight (TOF) analyzer, that matches this theoretical value within a narrow mass tolerance (typically < 5 ppm) provides strong evidence for the compound's elemental composition.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₈H₁₅NO₂ |

| Theoretical Monoisotopic Mass | 277.1103 g/mol |

| Protonated Adduct [M+H]⁺ | 278.1176 g/mol |

| Sodium Adduct [M+Na]⁺ | 300.0997 g/mol |

Fragmentation Pattern Analysis

Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID) of the protonated molecule [M+H]⁺, provide detailed structural information based on the observed fragment ions. The fragmentation of Benzamide, N-(1-naphthyl)-3-methoxy- is expected to follow characteristic pathways for N-aryl amides, influenced by the methoxy (B1213986) and naphthyl functional groups.

The primary sites of fragmentation are the amide bond and the bonds within the methoxy and naphthyl moieties. The most common cleavage is the scission of the amide C-N bond, which can occur in two ways, leading to the formation of either the 3-methoxybenzoyl cation or the 1-naphthylaminyl radical cation, with the former typically being more prominent.

Key expected fragmentation pathways include:

Formation of the 3-methoxybenzoyl cation: Cleavage of the C-N amide bond is a characteristic fragmentation pathway for benzamides. researchgate.net This would result in a prominent peak corresponding to the 3-methoxybenzoyl cation. Subsequent loss of carbon monoxide (CO) from this fragment is also a common observation.

Formation of the 1-naphthyl isocyanate radical cation or related fragments: Cleavage can also lead to fragments containing the naphthyl group.

Loss of the methoxy group: The methoxy group on the benzoyl ring can be lost as a methyl radical (•CH₃) or as formaldehyde (B43269) (CH₂O) following rearrangement. bohrium.com

Fragmentation of the naphthyl ring: At higher collision energies, fragmentation of the stable naphthyl ring system can occur, leading to smaller aromatic fragments.

The detailed fragmentation pattern allows for the unambiguous identification of the substitution pattern on both the benzoyl and naphthyl rings.

| Observed m/z (Theoretical) | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 278.1176 | [C₁₈H₁₅NO₂ + H]⁺ | Protonated Molecular Ion |

| 143.0597 | [C₁₀H₉N]⁺ | Protonated 1-Naphthylamine (B1663977) (from cleavage of amide bond) |

| 135.0441 | [C₈H₇O₂]⁺ | 3-Methoxybenzoyl cation (from cleavage of amide bond) |

| 128.0648 | [C₁₀H₈]⁺ | Naphthalene (B1677914) radical cation (from loss of NH from the naphthylamine fragment) |

| 107.0491 | [C₇H₇O]⁺ | Loss of CO from the 3-methoxybenzoyl cation |

| 77.0386 | [C₆H₅]⁺ | Phenyl cation (from loss of the methoxy group and CO from the 3-methoxybenzoyl cation) |

The combination of precise mass measurement of the molecular ion and a detailed analysis of its fragmentation pattern provides a high degree of confidence in the structural assignment of Benzamide, N-(1-naphthyl)-3-methoxy-. This data is often complemented by computational predictions of fragmentation, which can help to corroborate the proposed pathways. nih.govwishartlab.comnih.gov

Theoretical Chemistry and Computational Modeling of N 1 Naphthyl 3 Methoxybenzamide

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic characteristics of molecules. dergipark.org.tr By solving approximations of the Schrödinger equation, DFT can determine electron distribution and orbital energies, which are fundamental to understanding molecular reactivity. For N-(1-naphthyl)-3-methoxybenzamide, these calculations reveal the interplay between its electron-rich aromatic systems and the polar amide group.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's electronic properties and reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. irjweb.com

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that a molecule is more polarizable and reactive. researchgate.net In N-(1-naphthyl)-3-methoxybenzamide, the HOMO is typically localized on the electron-rich naphthalene (B1677914) and 3-methoxyphenyl rings, while the LUMO is often distributed across the benzamide (B126) portion, facilitating intramolecular charge transfer.

From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated, including chemical hardness (η) and softness (S). Chemical hardness measures the resistance of a molecule to change its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," whereas a molecule with a small gap is "soft." utm.my These parameters are calculated using the following equations:

Chemical Hardness (η): η = (ELUMO - EHOMO) / 2

Chemical Softness (S): S = 1 / η

| Parameter | Calculated Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.35 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -1.81 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.54 | Indicates high kinetic stability and moderate reactivity. irjweb.com |

| Chemical Hardness (η) | 2.27 | Suggests a moderately hard molecule, resistant to deformation of its electron cloud. researchgate.net |

Note: The values in the table are representative examples for a molecule of this class, calculated using DFT at the B3LYP/6-311++G(d,p) level, and serve to illustrate typical results from such an analysis.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. dergipark.org.trmdpi.com The MEP map is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potentials.

Red regions indicate negative electrostatic potential, highlighting areas rich in electrons that are susceptible to electrophilic attack. For N-(1-naphthyl)-3-methoxybenzamide, these are expected around the carbonyl oxygen and the oxygen of the methoxy (B1213986) group. researchgate.net

Blue regions denote positive electrostatic potential, corresponding to electron-deficient areas that are prone to nucleophilic attack. These are typically found around the amide hydrogen (N-H). researchgate.net

Green regions represent neutral or non-polar areas, such as the surfaces of the aromatic rings.

This analysis is crucial for understanding non-covalent interactions, particularly hydrogen bonding, which is fundamental to how the molecule interacts with biological receptors. The distinct positive and negative regions on the MEP surface of N-(1-naphthyl)-3-methoxybenzamide suggest its capability to act as both a hydrogen bond donor (via the N-H group) and an acceptor (via the C=O group). researchgate.net

Conformational Analysis and Potential Energy Surface Exploration

The biological activity of a flexible molecule like N-(1-naphthyl)-3-methoxybenzamide is intrinsically linked to its three-dimensional shape or conformation. libretexts.org Conformational analysis aims to identify the stable, low-energy arrangements of the molecule and the energy barriers between them.

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are computational techniques used to explore the conformational space of molecules. mdpi.com MD simulations, in particular, can model the dynamic behavior of a molecule over time, providing a detailed picture of its conformational landscape and the transitions between different states. mdpi.com

For N-(1-naphthyl)-3-methoxybenzamide, simulations can map the Potential Energy Surface (PES) as a function of the key rotatable bonds. researchgate.net This exploration helps identify local and global energy minima, which correspond to the most stable conformations. Studies on similar N-arylbenzamides have shown that such molecules can exist in multiple distinct, low-energy conformations, which can be crucial for their ability to bind to different biological targets or adopt specific packing arrangements in a crystal lattice. mdpi.com

Conformational isomers, or conformers, are different spatial arrangements of a molecule that can be interconverted by rotation around single bonds. pw.live The geometry of these conformers is defined by a set of torsional (or dihedral) angles. For N-(1-naphthyl)-3-methoxybenzamide, the most significant torsional angles are:

ω1 (Caryl-C(O)-N-Cnaphthyl): Rotation around the amide C-N bond, which determines the cis or trans nature of the amide plane. The trans conformation is generally more stable for secondary amides. nsf.gov

ω2 (C-C-N-C): Rotation around the C(O)-N bond, defining the orientation of the naphthyl group relative to the amide plane.

ω3 (C-C-C(O)-N): Rotation around the benzoyl C-C(O) bond, which governs the orientation of the 3-methoxyphenyl ring.

Analysis of related benzamides shows that the planarity of the molecule is often influenced by steric hindrance and the potential for intramolecular hydrogen bonding. nih.gov The bulky naphthyl group likely forces a non-planar arrangement to minimize steric clash. Different combinations of these angles lead to various conformational isomers, each with a distinct energy level. byjus.com

| Torsional Angle | Description | Typical Value (degrees) |

|---|---|---|

| ω1 (Amide) | Defines the planarity of the amide bond (C-N). | ~180° (trans) |

| ω2 (Naphthyl) | Orientation of the naphthyl ring relative to the amide plane. | 40° - 60° |

| ω3 (Phenyl) | Orientation of the 3-methoxyphenyl ring relative to the amide plane. | 20° - 40° |

Note: The values in this table are representative, based on computational studies of sterically hindered N-aryl amides, illustrating the likely non-planar, low-energy conformation.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (Molecular Level)

To understand the potential biological activity of N-(1-naphthyl)-3-methoxybenzamide, molecular docking and dynamics simulations are employed to predict and analyze its interactions with specific protein targets. mdpi.comiajpr.com

Molecular Docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com The process involves placing the ligand into the binding site of a protein and scoring the different poses based on binding affinity, which is often expressed in kcal/mol. jbcpm.com For a ligand like N-(1-naphthyl)-3-methoxybenzamide, docking studies can identify key interactions, such as:

Hydrogen bonds: The amide N-H group can act as a donor, and the carbonyl oxygen can act as an acceptor.

Hydrophobic interactions: The naphthyl and phenyl rings can interact with non-polar residues in the protein's binding pocket. mdpi.com

π-π stacking: The aromatic rings can form stacking interactions with aromatic amino acid residues like tryptophan, tyrosine, or phenylalanine. mdpi.com

Molecular Dynamics (MD) Simulations are then used to refine the docked complex and assess its stability over time. mdpi.com An MD simulation tracks the motions of every atom in the ligand-protein complex, providing insights into the flexibility of the binding site, the stability of key interactions, and conformational changes that may occur upon binding. nih.govnih.gov Studies on benzamide derivatives targeting enzymes like acetylcholinesterase have shown that MD simulations can confirm the stability of the ligand's position within the binding pocket and the persistence of crucial hydrogen bonds and hydrophobic contacts. nih.gov

| Parameter | Description | Example Finding |

|---|---|---|

| Target Protein | A plausible biological receptor for the ligand. | Acetylcholinesterase (AChE) |

| Docking Score | Estimated binding affinity (lower is better). | -9.5 kcal/mol |

| Key Interacting Residues | Amino acids in the binding site forming significant bonds. | Trp84, Tyr334, Phe330 |

| Types of Interactions | The nature of the bonds stabilizing the complex. | π-π stacking with Trp84; Hydrogen bond with Tyr334; Hydrophobic contact with Phe330. nih.gov |

| MD Simulation Stability | Root Mean Square Deviation (RMSD) of the ligand over time. | Low RMSD (< 2 Å) indicates a stable binding pose. |

Note: This table provides illustrative data based on docking studies of similar naphthalene-containing benzamide derivatives against a common neurological target to demonstrate the application of the methodology.

Binding Site Prediction and Interaction Profiling (e.g., hydrogen bonding, hydrophobic interactions)

Computational modeling plays a pivotal role in predicting how N-(1-naphthyl)-3-methoxybenzamide interacts with biological targets. Binding site prediction and interaction profiling aim to identify the specific amino acid residues within a receptor's binding pocket that the ligand interacts with and to characterize the nature of these interactions, such as hydrogen bonds and hydrophobic contacts.

A key aspect of the interaction profile for N-(1-naphthyl)-3-methoxybenzamide is the role of its bulky naphthyl group in hydrophobic interactions. Computational studies on related compounds binding to the human ether-à-go-go-related K+ channel (hERG) have provided valuable insights. For instance, molecular dynamics simulations have been used to optimize the structure of the hERG binding site to improve the accuracy of docking and prediction models. In one study, the binding mode of a similar compound, with a 2-naphthyl substituent, was shown to involve hydrophobic interactions with residues Tyr652 and Phe656. The study noted that replacing the 2-naphthyl group with a 1-naphthyl substituent, as found in N-(1-naphthyl)-3-methoxybenzamide, results in a less optimal fit for these specific hydrophobic interactions, which could lead to reduced binding affinity.

The proposed binding mode for a related inhibitor suggests that the aromatic rings of the naphthyl group can form π-π stacking interactions with aromatic residues like tyrosine in the binding pocket. The methoxybenzamide portion of the molecule also contributes to the interaction profile. The amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), potentially forming crucial hydrogen bonds with polar residues or water molecules in the binding site. The methoxy group's oxygen atom can also serve as a hydrogen bond acceptor.

Table 1: Predicted Interaction Profile for N-(1-naphthyl)-3-methoxybenzamide Moieties

| Molecular Moiety | Potential Interaction Type | Potential Interacting Residues (Examples) |

|---|---|---|

| 1-Naphthyl Group | Hydrophobic Interactions, π-π Stacking | Leucine, Isoleucine, Valine, Phenylalanine, Tyrosine |

| Amide Linkage (NH-CO) | Hydrogen Bonding (Donor & Acceptor) | Serine, Threonine, Aspartate, Glutamate, Asparagine, Glutamine |

| 3-Methoxyphenyl Group | Hydrophobic Interactions, π-π Stacking | Phenylalanine, Tyrosine, Tryptophan |

Free Energy Perturbation Calculations for Binding Affinity Predictions

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding free energies of two ligands to a common receptor. This physics-based approach is instrumental in lead optimization, as it can accurately predict whether a chemical modification will improve or diminish the binding affinity of a compound. FEP calculations are based on a thermodynamic cycle that connects the binding free energies of two different ligands, Ligand A and Ligand B.

The method involves computationally "transforming" or "mutating" Ligand A into Ligand B through a series of non-physical intermediate states, a process known as an "alchemical" transformation. This transformation is performed twice: once with the ligands free in solution and once with the ligands bound to the protein's active site. The difference between the free energy changes of these two transformations yields the relative binding free energy (ΔΔG) between the two ligands.

ΔΔG (Binding) = ΔG (Bound) - ΔG (Solvated)

If the calculated ΔΔG is negative, it predicts that Ligand B binds more favorably to the target than Ligand A. The calculations rely on molecular dynamics (MD) simulations to sample the conformational space of the system at each intermediate state of the transformation. The accuracy of FEP calculations has made them a valuable tool in computer-aided drug design, with average prediction accuracies often within 0.8 kcal/mol of experimental values.

Table 2: Conceptual Thermodynamic Cycle for FEP Calculation

| Step | Process | Free Energy Change | Description |

|---|---|---|---|

| 1 | Protein + Ligand A → Protein:Ligand A | ΔG_A | Binding of Ligand A to the protein. |

| 2 | Protein + Ligand B → Protein:Ligand B | ΔG_B | Binding of Ligand B to the protein. |

| 3 | Protein:Ligand A → Protein:Ligand B | ΔG_Bound | Alchemical transformation of Ligand A to Ligand B within the binding site. |

| 4 | Ligand A → Ligand B | ΔG_Solvated | Alchemical transformation of Ligand A to Ligand B in solvent. |

| Result | Relative Binding Free Energy | ΔΔG = ΔG_B - ΔG_A = ΔG_Bound - ΔG_Solvated | Predicts the difference in binding affinity between Ligand A and Ligand B. |

For N-(1-naphthyl)-3-methoxybenzamide, FEP could be used to predict how modifications to its structure—for instance, changing the position of the methoxy group or altering the naphthyl substituent—would impact its binding affinity to a specific target protein, provided a high-resolution structure of the protein-ligand complex is available.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry provides powerful tools to elucidate the detailed mechanisms of chemical reactions, including the synthesis of N-(1-naphthyl)-3-methoxybenzamide. A common synthetic route for this type of N-aryl amide is the Schotten-Baumann reaction, which involves the reaction of an amine (1-naphthylamine) with an acyl chloride (3-methoxybenzoyl chloride) in the presence of a base.

Using methods like Density Functional Theory (DFT), chemists can model this reaction to understand its pathway at a molecular level. The process involves several key computational steps:

Geometry Optimization : The 3D structures of the reactants (1-naphthylamine, 3-methoxybenzoyl chloride), intermediates, transition states, and products are optimized to find their lowest energy conformations.

Transition State Search : A crucial step is to locate the transition state (TS) for the key bond-forming step. In this case, it would be the nucleophilic attack of the amine nitrogen on the carbonyl carbon of the acyl chloride. This leads to a tetrahedral intermediate. Computational algorithms are used to find this highest-energy point along the reaction coordinate.

Frequency Calculations : Once a stationary point is located, frequency calculations are performed. For reactants, intermediates, and products, all calculated vibrational frequencies will be real. For a true transition state, there will be exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate leading from reactant to product.

Intrinsic Reaction Coordinate (IRC) Calculations : An IRC calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the identified TS correctly connects the desired species.

For the synthesis of N-(1-naphthyl)-3-methoxybenzamide, computational studies would likely model a stepwise mechanism. This would involve the formation of a tetrahedral intermediate, followed by the departure of the chloride leaving group and proton transfer steps, often facilitated by the base catalyst. These calculations provide deep insights into bond-breaking and bond-forming processes and can help rationalize experimental observations or predict the effects of different substituents or catalysts on the reaction rate and outcome.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| N-(1-naphthyl)-3-methoxybenzamide |

| 1-naphthylamine (B1663977) |

| 3-methoxybenzoyl chloride |

| Tyr652 (Tyrosine 652) |

Chemical Reactivity, Reaction Mechanisms, and Kinetic Studies

Hydrolysis and Stability Studies under Varying Chemical Conditions

The central amide bond in Benzamide (B126), N-(1-naphthyl)-3-methoxy- is the primary site for hydrolytic cleavage. The stability of this bond is highly dependent on the pH of the environment. Like most amides, it is susceptible to hydrolysis under both acidic and basic conditions, though it is generally stable at neutral pH.

Under acidic conditions, the reaction is initiated by the protonation of the amide carbonyl oxygen. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. The subsequent steps involve the formation of a tetrahedral intermediate, followed by proton transfer and elimination of 1-naphthylamine (B1663977) to yield 3-methoxybenzoic acid.

Conversely, basic hydrolysis involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon. This is typically the rate-determining step and results in a tetrahedral intermediate. The subsequent collapse of this intermediate expels the 1-naphthylamide anion, which is a poor leaving group. Therefore, this step is generally slow and may require elevated temperatures. The stability of amides in basic conditions is generally greater than esters, but significant degradation can still occur. libretexts.org Computational studies on similar amides, like N-(2-methoxyphenyl) benzamide, provide theoretical insights into the mechanistic pathways of alkaline hydrolysis. acs.org The rate of hydrolysis is expected to increase at pH values far from neutral, with studies on other compounds showing significant degradation at pH 10 and above. nih.gov

Table 1: Predicted Hydrolytic Stability of Benzamide, N-(1-naphthyl)-3-methoxy-

| pH Condition | Expected Stability | Primary Products | Mechanistic Pathway |

|---|---|---|---|

| Acidic (pH < 4) | Low | 3-Methoxybenzoic acid, 1-Naphthylamine | Acid-catalyzed nucleophilic acyl substitution |

| Neutral (pH ≈ 7) | High | Minimal to no degradation | - |

| Basic (pH > 10) | Low to Moderate | 3-Methoxybenzoate, 1-Naphthylamine | Base-catalyzed nucleophilic acyl substitution |

Oxidation and Reduction Pathways of the Benzamide and Naphthyl Moieties

The oxidation and reduction of Benzamide, N-(1-naphthyl)-3-methoxy- can occur at several positions, with the naphthyl and benzamide moieties exhibiting distinct reactivities.

Oxidation: The naphthyl ring system is generally more susceptible to oxidation than the benzene (B151609) ring. Under strong oxidizing conditions, the naphthyl group can be cleaved to form phthalic acid derivatives. However, milder oxidation might lead to the formation of naphthoquinones. The benzamide portion is relatively resistant to oxidation. The methoxy (B1213986) group on the benzoyl ring is electron-donating and can activate the ring towards oxidative processes, but the amide functionality is generally stable. Studies on related N-substituted amines show that oxidation can occur at the nitrogen atom or the alpha-carbon, potentially leading to imides or other oxidized products under specific catalytic conditions. chemrxiv.orgnih.gov

Reduction: The amide carbonyl group can be reduced, though this requires powerful reducing agents like lithium aluminum hydride (LiAlH₄). Such a reduction would convert the amide into a secondary amine, yielding N-((3-methoxybenzyl)(1-naphthyl))amine. Catalytic hydrogenation, while effective for reducing nitro groups or alkenes, is generally not sufficient to reduce an amide bond without very high pressures and temperatures. The aromatic rings (both naphthyl and benzyl) can be reduced under forceful conditions, such as with Birch reduction (using sodium or lithium in liquid ammonia (B1221849) with an alcohol) or high-pressure catalytic hydrogenation, to yield cycloalkane derivatives.

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Aromatic Rings

The two aromatic systems in the molecule, the 3-methoxybenzene ring and the naphthalene (B1677914) ring, are key sites for substitution reactions.

Electrophilic Aromatic Substitution (EAS): Both aromatic rings can undergo EAS, but their reactivity and the orientation of incoming electrophiles are controlled by the existing substituents.

On the Benzoyl Ring: The ring is activated by the electron-donating methoxy group (-OCH₃) and deactivated by the carbonyl of the amide group. The methoxy group is a strong activating, ortho-, para-directing group. The amide group, specifically the -C(O)NH- part attached to the ring, is a deactivating, meta-directing group. However, in this molecule, the electrophilic attack is on the 3-methoxybenzoyl moiety. The combined effect of the activating ortho, para-directing methoxy group and the deactivating meta-directing amide carbonyl means that electrophilic attack will be directed to the positions ortho and para relative to the methoxy group (C2, C4, and C6) and meta to the carbonyl group (C5). The strongest activation is from the methoxy group, making positions 2, 4, and 6 the most likely sites of substitution. wikipedia.orglibretexts.org

On the Naphthyl Ring: The N-acyl group (-NHC(O)R) attached to the naphthalene ring is an ortho-, para-directing group, though it is deactivating due to the electron-withdrawing nature of the adjacent carbonyl. Therefore, electrophilic substitution is expected to occur primarily at the C4 position (para) and to a lesser extent at the C2 position (ortho). The naphthalene system itself has inherent reactivity differences, with the alpha-positions (like C4, C5, C8) generally being more reactive than the beta-positions.

Nucleophilic Aromatic Substitution (NAS): NAS reactions typically require the presence of strong electron-withdrawing groups (like -NO₂) on the aromatic ring and a good leaving group (like a halide). uzh.chresearchgate.net The molecule Benzamide, N-(1-naphthyl)-3-methoxy- lacks strong electron-withdrawing groups on either aromatic ring. The methoxy group is electron-donating, which further disfavors NAS on the benzoyl ring. Therefore, the compound is expected to be highly unreactive towards nucleophilic aromatic substitution under standard conditions.

Table 2: Predicted Regioselectivity in Aromatic Substitution Reactions

| Reaction Type | Aromatic Ring | Controlling Substituent(s) | Predicted Position(s) of Attack |

|---|---|---|---|

| Electrophilic | 3-Methoxybenzoyl | -OCH₃ (Activating, o,p-directing) | C2, C4, C6 (major) |

| Electrophilic | 1-Naphthyl | -NHCOR (Deactivating, o,p-directing) | C4 (major), C2 (minor) |

| Nucleophilic | Both Rings | -OCH₃ (Donating), -NHCOR (Withdrawing) | Very low to no reactivity expected |

Mechanistic Investigations using Isotopic Labeling and Kinetic Studies

While specific studies on Benzamide, N-(1-naphthyl)-3-methoxy- are not available, the mechanisms of its potential reactions can be probed using established techniques like isotopic labeling and kinetic isotope effect (KIE) studies. libretexts.org

For instance, the mechanism of amide hydrolysis could be elucidated by studying the reaction in H₂¹⁸O. If the ¹⁸O isotope is incorporated into the resulting 3-methoxybenzoic acid, it would confirm that the carbonyl oxygen is retained from the water nucleophile, consistent with a nucleophilic acyl substitution mechanism.

Furthermore, a deuterium (B1214612) KIE could be used to probe the rate-determining step. youtube.com For example, in studying electrophilic aromatic substitution, replacing the hydrogen at the site of substitution with deuterium (C-H vs. C-D) would typically show a small primary KIE (kH/kD > 1). This is because the C-H (or C-D) bond is broken in a fast, subsequent step after the rate-limiting formation of the cationic intermediate. nih.gov A significant KIE would suggest that C-H bond cleavage is part of the rate-determining step. Similar studies on the basic methanolysis of other amides have used solvent isotope effects to probe the transition state. acs.org

Photochemical Reactivity and Photostability of the Compound

The photochemical behavior of Benzamide, N-(1-naphthyl)-3-methoxy- is likely dominated by the naphthyl chromophore, which absorbs UV light at longer wavelengths than the benzoyl moiety. Upon irradiation, the N-(1-naphthyl) group can be promoted to an excited state.

Studies on related N-substituted 1-naphthylamines and naphthalimides show that photo-initiated processes can occur. mdpi.comrsc.org These can include electron transfer reactions, where the excited naphthyl group acts as either an electron donor or acceptor. mdpi.com It is plausible that irradiation could lead to radical reactions. For instance, photo-induced cleavage of the C-N amide bond could occur, generating a naphthylaminyl radical and a 3-methoxybenzoyl radical. These highly reactive species could then engage in a variety of subsequent reactions, such as hydrogen abstraction from the solvent or polymerization. The photostability of the compound is therefore expected to be limited, particularly when exposed to UV radiation.

Molecular Interactions and Biological System Modulation Mechanistic Perspective

Enzyme Inhibition Mechanisms and Kinetics (In Vitro Studies)

While Benzamide (B126), N-(1-naphthyl)-3-methoxy- is principally investigated as a cannabinoid receptor agonist, its broader chemical class, synthetic cannabinoids, operates within the endocannabinoid system (ECS), which is regulated by metabolic enzymes. The primary enzymes responsible for the degradation of endogenous cannabinoids, such as anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), are fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL), respectively. nih.govuniversiteitleiden.nl Inhibiting these enzymes can elevate the levels of endogenous cannabinoids, offering a therapeutic strategy with potentially fewer side effects than direct receptor agonists. nih.govuniversiteitleiden.nlnih.gov

Although specific kinetic studies detailing the inhibition of FAAH or MAGL by Benzamide, N-(1-naphthyl)-3-methoxy- are not extensively documented, the principles of enzyme inhibition are central to understanding the pharmacology of the ECS. For instance, dual inhibitors that target both FAAH and MAGL, such as JZL195, have been developed to produce enhanced effects on endocannabinoid signaling. researchgate.netresearchgate.net These inhibitors can be reversible or irreversible and target either the enzyme's active site or an allosteric site.

Enzyme inhibition can be broadly categorized as either reversible or irreversible. Reversible inhibition is characterized by a non-covalent binding of the inhibitor to the enzyme, allowing for the dissociation of the inhibitor and restoration of enzyme function. A common form is competitive inhibition, where the inhibitor and substrate compete for the same active site. nih.govplos.org In this scenario, the apparent Michaelis-Menten constant (Km) is increased while the maximum velocity (Vmax) remains unchanged. nih.gov

Irreversible inhibition, in contrast, typically involves the formation of a stable, covalent bond between the inhibitor and the enzyme, leading to a permanent loss of enzyme activity. Both reversible and irreversible inhibitors have been developed for FAAH and MAGL, demonstrating the diverse chemical strategies employed to modulate endocannabinoid tone. universiteitleiden.nl

Inhibitors can modulate enzyme function by binding to two distinct types of sites. Active site-directed inhibitors bind to the catalytic site where the substrate normally binds, directly preventing the enzymatic reaction. universiteitleiden.nl This is the most common mechanism for FAAH and MAGL inhibitors.

Alternatively, an allosteric modulator binds to a site on the enzyme that is topographically distinct from the active site. nih.gov This binding event induces a conformational change in the enzyme that alters the properties of the active site, thereby modulating its catalytic efficiency. While less common for FAAH and MAGL inhibitors, allosteric modulation is a key mechanism for regulating the function of many proteins, including G protein-coupled receptors (GPCRs). nih.govnih.gov

Receptor Binding and Agonist/Antagonist Molecular Mechanisms

The primary mechanism of action for Benzamide, N-(1-naphthyl)-3-methoxy- is its direct interaction with cannabinoid receptors. As a synthetic cannabinoid, it functions as an agonist at both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, which are Class A G protein-coupled receptors (GPCRs). core.ac.uknih.gov Its affinity and efficacy at these receptors are determined by its specific molecular structure.

The binding affinity of a ligand for a receptor is a measure of how tightly it binds and is typically quantified by the inhibition constant (Ki) or the dissociation constant (Kd). nih.gov These values are often determined through competitive radioligand binding assays, where the test compound's ability to displace a known radiolabeled ligand is measured. ku.edunih.gov

Studies on synthetic cannabinoids demonstrate a wide range of affinities for CB1 and CB2 receptors. While specific Ki values for Benzamide, N-(1-naphthyl)-3-methoxy- are not consistently reported across the literature, related N-(1-naphthyl) compounds exhibit high, often nanomolar, affinity for both receptors. ku.edunih.gov The function of these ligands is further characterized by their efficacy—the ability to produce a biological response upon binding. Many synthetic cannabinoids, unlike the partial agonist Δ⁹-tetrahydrocannabinol (Δ⁹-THC), act as potent, full agonists at the CB1 receptor, which may contribute to their distinct pharmacological profiles. nih.gov Some metabolites of synthetic cannabinoids can also retain high affinity and act as partial or full agonists. ku.eduresearchgate.net

Table 1: Representative Binding Affinities of Selected Cannabinoid Ligands This table includes data for related compounds to provide context for the affinity ranges observed in this class.

| Compound | Receptor | Binding Affinity (Ki) | Assay Type |

|---|---|---|---|

| JWH-073 Metabolite (M4) | CB1 | ~40 nM (Kb) | Schild Analysis ku.edu |

| JWH-018 | CB1 | 9.5 ± 4.5 nM | Radioligand Binding nih.gov |

| JWH-175 | CB1 | 22 ± 2 nM | Radioligand Binding nih.gov |

| JWH-210 | CB1 | 9.52 × 10⁻¹³ M (Kd) | SPR Biosensor nih.gov |

| Δ⁹-THC | CB1 | 1.56 × 10⁻¹¹ M (Kd) | SPR Biosensor nih.gov |

The structure-activity relationship (SAR) for synthetic cannabinoids provides insight into how specific chemical moieties contribute to receptor binding and activation. nih.govmdpi.com The structure of Benzamide, N-(1-naphthyl)-3-methoxy- can be deconstructed into three key regions: the N-(1-naphthyl) group, the central benzamide core, and the 3-methoxy substituent.

Naphthyl Group: The bulky, hydrophobic naphthyl moiety is a common feature in many JWH-series compounds. Computational docking studies suggest this group fits into a hydrophobic pocket within the CB1 receptor binding site, engaging in favorable pi-stacking and van der Waals interactions with aromatic residues. core.ac.uk

Benzamide Core: The central amide linker is crucial for orienting the aromatic groups within the binding pocket. The carbonyl oxygen can act as a hydrogen bond acceptor, a key interaction for stabilizing the ligand-receptor complex. Studies on related compounds show that replacing this linker, for instance by removing the carbonyl group, can significantly alter binding affinity and efficacy. nih.gov

Protein-Ligand Interaction Thermodynamics and Kinetics (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)

While detailed thermodynamic and kinetic data from Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) for the specific interaction of Benzamide, N-(1-naphthyl)-3-methoxy- with cannabinoid receptors are not widely reported, these biophysical techniques are fundamental for a complete understanding of molecular recognition. springernature.comnih.gov They provide quantitative data beyond simple binding affinity.

Isothermal Titration Calorimetry (ITC) is a technique that directly measures the heat released or absorbed during a binding event. nicoyalife.comnih.gov By titrating a ligand into a solution containing a protein, ITC can determine the binding affinity (Kd), the stoichiometry of the interaction (n), and the key thermodynamic parameters: the change in enthalpy (ΔH) and the change in entropy (ΔS). springernature.comnicoyalife.com This provides a complete thermodynamic signature of the binding process, revealing the forces that drive the interaction (e.g., hydrogen bonding vs. hydrophobic effects).

Surface Plasmon Resonance (SPR) is a label-free, real-time optical technique used to monitor binding events. nih.govxantec.com In an SPR experiment, one molecule (e.g., the receptor) is immobilized on a sensor surface, and the binding of a partner molecule (the ligand) from solution is detected as a change in the refractive index at the surface. nih.gov This allows for the direct measurement of the association rate constant (kon) and the dissociation rate constant (koff). springernature.com The equilibrium dissociation constant (Kd) can then be calculated from the ratio of these kinetic rates (Kd = koff/kon). SPR has been successfully used to determine the binding affinities and kinetics of other synthetic cannabinoids, demonstrating its utility in quantitatively characterizing these ligand-receptor interactions. nih.gov

Modulation of Specific Molecular Pathways

While direct studies on Benzamide, N-(1-naphthyl)-3-methoxy- are limited, the activities of its core components—the 3-methoxybenzamide (B147233) and N-naphthyl moieties—suggest plausible interactions with key cellular processes. The biological activities of structurally related compounds indicate that Benzamide, N-(1-naphthyl)-3-methoxy- may influence pathways such as enzyme inhibition and the disruption of protein assembly.

The 3-methoxybenzamide portion of the molecule is a known inhibitor of poly(ADP-ribose) polymerases (PARPs) and other ADP-ribosyltransferases (ADPRTs). medchemexpress.comabmole.com PARPs are crucial enzymes in DNA repair, and their inhibition is a validated strategy in cancer therapy. The mechanism of inhibition by 3-methoxybenzamide is competitive with respect to the substrate nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). abmole.com

Furthermore, the N-substituted naphthyl group is a feature in many compounds that exhibit antiproliferative activity through the inhibition of tubulin polymerization. nih.gov For instance, certain sulfonamide derivatives bearing a naphthalen-1-yl moiety have been shown to be potent inhibitors of tubulin assembly, leading to cell cycle arrest and apoptosis in cancer cells. nih.gov The bulky, hydrophobic nature of the naphthyl group can facilitate binding to the colchicine-binding site on β-tubulin, thereby disrupting the formation of microtubules essential for cell division.

In prokaryotic systems, 3-methoxybenzamide has been observed to inhibit cell division in Bacillus subtilis by affecting the function of the FtsZ protein. medchemexpress.com FtsZ is a prokaryotic homolog of tubulin and forms a ring structure (the Z-ring) at the site of cell division. Inhibition of FtsZ polymerization or function leads to filamentation and eventual cell lysis. medchemexpress.com This suggests a potential antibacterial application for compounds containing the 3-methoxybenzamide scaffold.

Table 1: Biological Activities of Structurally Related Compounds

| Compound/Class | Molecular Pathway/Target | Observed Effect | Reference |

|---|---|---|---|

| 3-Methoxybenzamide | Poly(ADP-ribose) polymerases (PARPs) | Enzyme Inhibition | medchemexpress.comabmole.com |

| 3-Methoxybenzamide | FtsZ in Bacillus subtilis | Inhibition of cell division | medchemexpress.com |

| Naphthyl sulfonamide derivatives | Tubulin | Inhibition of polymerization | nih.gov |

Pharmacophore Modeling and Ligand-Based Drug Design

In the absence of a known 3D structure of a biological target, ligand-based drug design methodologies are invaluable for the discovery and optimization of lead compounds. drugbank.com Pharmacophore modeling, a central component of this approach, focuses on identifying the essential three-dimensional arrangement of molecular features necessary for biological activity. abmole.comresearchgate.net

For a molecule like Benzamide, N-(1-naphthyl)-3-methoxy-, a pharmacophore model would be constructed based on a set of active and inactive molecules with similar structural scaffolds. The key molecular features of Benzamide, N-(1-naphthyl)-3-methoxy- that would be considered in a pharmacophore model include:

Hydrogen Bond Acceptor: The carbonyl oxygen of the amide group.

Hydrogen Bond Donor: The N-H group of the amide linkage.

Aromatic Rings: The phenyl and naphthyl ring systems, which can engage in π-stacking interactions.

Hydrophobic Feature: The bulky and lipophilic naphthyl group.

Electron-Donating Group: The 3-methoxy group on the phenyl ring, which can influence electronic properties and potential hydrogen bonding.

Computational programs can generate and validate pharmacophore hypotheses based on a training set of molecules. scbt.comnih.gov A validated pharmacophore model can then be used as a 3D query to screen large chemical databases for novel compounds that possess the desired features and are therefore likely to be biologically active. scbt.com

The general workflow for ligand-based drug design using a compound like Benzamide, N-(1-naphthyl)-3-methoxy- as a starting point would involve:

Conformational Analysis: Generating a diverse set of low-energy conformations for the molecule and its analogs.

Pharmacophore Hypothesis Generation: Identifying common chemical features among active analogs that are absent in inactive ones.

Model Validation: Testing the predictive power of the pharmacophore model using a test set of molecules with known activities.

Virtual Screening: Using the validated model to search for new potential hits in compound libraries.

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the physicochemical properties of the molecules with their biological activity to guide further optimization.

Table 2: Key Pharmacophoric Features of Benzamide, N-(1-naphthyl)-3-methoxy-

| Feature | Description | Potential Interaction |

|---|---|---|

| Hydrogen Bond Acceptor | Carbonyl oxygen | Forms hydrogen bonds with receptor backbone or side chains |

| Hydrogen Bond Donor | Amide N-H | Forms hydrogen bonds with receptor backbone or side chains |

| Aromatic Ring (Phenyl) | Benzene (B151609) ring with methoxy (B1213986) group | π-π stacking, hydrophobic interactions |

| Aromatic Ring (Naphthyl) | Fused bicyclic aromatic system | π-π stacking, extensive hydrophobic interactions |

Advanced Applications in Materials Science and Chemical Biology

Supramolecular Self-Assembly and Nanostructure Formation

There is currently no available research detailing the use of Benzamide (B126), N-(1-naphthyl)-3-methoxy- in supramolecular self-assembly or the formation of nanostructures.

Design Principles for Self-Assembling Systems

Information regarding the design principles specifically applied to Benzamide, N-(1-naphthyl)-3-methoxy- for self-assembly is not available.

Characterization of Supramolecular Architectures

There are no published characterizations of supramolecular architectures formed from Benzamide, N-(1-naphthyl)-3-methoxy-.

Coordination Chemistry: Ligand Properties and Metal Complex Formation

There is a lack of published research on the coordination chemistry of Benzamide, N-(1-naphthyl)-3-methoxy-, its properties as a ligand, and the formation of its metal complexes.

Synthesis and Characterization of Metal Complexes

No studies detailing the synthesis and characterization of metal complexes involving Benzamide, N-(1-naphthyl)-3-methoxy- as a ligand have been found.

Catalytic Applications of Metal Complexes

Consequently, there is no information on the catalytic applications of any metal complexes derived from this specific compound.

As a Probe for Biological Processes (Molecular Level, e.g., enzyme active site mapping)

There is no available scientific literature that describes the use of Benzamide, N-(1-naphthyl)-3-methoxy- as a molecular probe for any biological processes, including the mapping of enzyme active sites.

Incorporation into Polymeric Materials or Covalent Organic Frameworks (COFs)

The unique structural characteristics of Benzamide, N-(1-naphthyl)-3-methoxy-, featuring both an amide linkage and reactive aromatic rings, position it as a compelling candidate for integration into advanced materials such as polymers and Covalent Organic Frameworks (COFs). Research into analogous N-arylbenzamide derivatives has paved the way for understanding how this specific compound could be utilized to create novel materials with tailored properties.

The incorporation of N-arylbenzamide moieties into polymer backbones, particularly in the formation of polyamides and polyimides, has been shown to enhance solubility and thermal stability. These polymers are often synthesized through polycondensation reactions. For instance, new aromatic polyamides have been successfully synthesized using N-phenylated amide unit-containing aromatic diamines. ntu.edu.twresearchgate.net These resulting polymers demonstrated good solubility in various organic solvents and could be cast into flexible and tough films. ntu.edu.twresearchgate.net The synthesis of copolybenzamides through chain-growth condensation polymerization has also been reported, yielding well-defined polymers with controlled molecular weights and narrow distributions. mdpi.com

The general approach involves the reaction of a diamine monomer with a diacid chloride. In the context of Benzamide, N-(1-naphthyl)-3-methoxy-, derivatization would be necessary to introduce reactive sites for polymerization, such as amino or carboxylic acid functionalities on the naphthyl and/or phenyl rings. The resulting polymers could be expected to exhibit properties influenced by the bulky naphthyl group and the methoxy-substituted benzamide structure, potentially leading to materials with high thermal resistance and specific optical or electronic characteristics.

The table below summarizes the synthesis and properties of polyamides derived from various N-arylbenzamide-containing monomers, providing a reference for the potential characteristics of polymers incorporating Benzamide, N-(1-naphthyl)-3-methoxy-.

| Monomer | Polymerization Method | Resulting Polymer | Key Properties |

| N,N'-Bis(3-aminobenzoyl)-N,N'-diphenyl-1,4-phenylenediamine | Direct phosphorylation polycondensation | Poly(N-phenylamide-amide)s | Inherent viscosities of 0.56–1.21 dL/g; amorphous; readily soluble in NMP, DMAc; tough, flexible films; glass transition temperatures of 196–229 °C. ntu.edu.tw |

| 1,4-Bis[N-(4-aminobenzoyl)-N-phenyl]phenylenediamine | Direct phosphorylation polycondensation | Poly(N-phenylamide-amide)s | Inherent viscosities of 0.25-0.54 dL/g; soluble in NMP, DMAc, DMSO; glass transition temperatures of 290-340°C. researchgate.net |

| 4-(octylamino)benzoate and methyl 3-(4-(octyloxy)benzylamino) benzoate | Chain-growth condensation polymerization | Copolybenzamides | Controlled molecular weights (Mn ≈ 10,000–13,000); narrow molecular weight distributions (Mw/Mn < 1.40). mdpi.com |

In the realm of Covalent Organic Frameworks (COFs), the integration of specific functional moieties can be achieved either through pre-design of building blocks (linkers) or by postsynthetic modification. researchgate.net COFs are crystalline porous polymers constructed from organic building blocks with well-defined structures. tcichemicals.com The introduction of amide functionalities into COFs is a known strategy to enhance their stability and functional performance. researchgate.net

Benzamide, N-(1-naphthyl)-3-methoxy-, if appropriately functionalized with suitable reactive groups (e.g., aldehydes, amines, boronic acids), could serve as a linker in the synthesis of novel COFs. The defined geometry and rigidity of the molecule could direct the formation of specific porous architectures. Alternatively, the N-H bond of the amide group within the compound presents a potential site for postsynthetic modification reactions within a pre-formed COF, although this is less direct. The bulky naphthyl and methoxy-phenyl groups would line the pores of the resulting COF, influencing its guest-binding properties and potential applications in areas like separation, catalysis, or sensing.

Research on COFs has established various synthetic strategies, including condensation reactions of aldehydes and amines to form imine-linked COFs, which are among the most widely studied. tcichemicals.com These imine linkages can be further transformed into more stable amide linkages through oxidation reactions. researchgate.net This postsynthetic functionalization approach could be a viable route for incorporating benzamide-like structures into a COF material. The table below outlines general characteristics of COFs relevant to the potential incorporation of novel functional linkers.

| COF Feature | Description | Relevance for Benzamide, N-(1-naphthyl)-3-methoxy- |

| Porosity | High surface areas with tunable pore sizes. 2D COFs can exceed 3000 m²/g, and 3D COFs can exceed 5000 m²/g. researchgate.net | A functionalized version of the compound could act as a building block, with its size and shape dictating the pore dimensions and surface chemistry of the resulting COF. |

| Crystallinity | Ordered, periodic structures formed through reversible covalent bond formation. scielo.br | The rigid structure of the molecule could facilitate the formation of a highly crystalline framework. |

| Stability | Chemical stability can be enhanced through the choice of linkage chemistry, with β-ketoenamine and thiazole (B1198619) linkages showing high resistance to acidic and basic conditions. researchgate.netnih.gov | Incorporation of the benzamide moiety, particularly via stable covalent bonds, could contribute to the overall robustness of the COF. |

| Functionalization | Can be functionalized pre-synthetically by using modified linkers or post-synthetically by modifying the framework. researchgate.net | The compound could be used as a primary building block or as a molecule for grafting onto a pre-existing COF structure. |

While direct experimental data on the incorporation of Benzamide, N-(1-naphthyl)-3-methoxy- into polymers and COFs is not yet available, the extensive research on similar N-arylbenzamide structures and the versatile chemistry of COFs provide a strong foundation for its potential in creating novel, functional materials.

Advanced Analytical Methodologies for Complex Matrices

Chromatographic Techniques for Separation and Quantification in Research Samplesresearchgate.net

Chromatography remains a cornerstone for the analysis of pharmaceutical compounds and complex organic molecules. Its application to Benzamide (B126), N-(1-naphthyl)-3-methoxy- allows for its separation from starting materials, by-products, and degradants, which is essential for purity assessment and quantitative analysis. bas.bg

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile compounds like Benzamide, N-(1-naphthyl)-3-methoxy- . Method development for this compound would focus on reversed-phase chromatography, which separates molecules based on hydrophobicity. researchgate.net A C18 column is a common starting point for such analyses due to its versatility. researchgate.net

The mobile phase composition is a critical parameter to optimize. A typical approach involves a gradient elution using a mixture of an aqueous component (often with a pH modifier like formic or phosphoric acid to ensure sharp peak shapes) and an organic solvent such as acetonitrile (B52724) or methanol. sielc.comnih.gov For instance, a method could start with a higher proportion of the aqueous phase, gradually increasing the organic solvent concentration to elute the highly retained benzamide derivative. nih.gov UV detection would be suitable, likely at a wavelength where the naphthyl or benzamide chromophore exhibits maximum absorbance. researchgate.net The development process would involve systematically adjusting parameters like mobile phase composition, flow rate, and column temperature to achieve optimal separation from potential impurities with good peak symmetry and efficiency. bas.bg

Table 1: Illustrative HPLC Method Parameters for Benzamide, N-(1-naphthyl)-3-methoxy- Analysis

| Parameter | Condition | Rationale |

|---|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for non-polar to moderately polar compounds. researchgate.net |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to suppress silanol (B1196071) activity and ensure protonation of the analyte for better peak shape. researchgate.netnih.gov |

| Mobile Phase B | Acetonitrile | Common organic solvent providing good elution strength for compounds of this polarity. sielc.comnih.gov |

| Gradient Elution | 50% B to 95% B over 15 min | Ensures elution of both less retained impurities and the highly hydrophobic target compound within a reasonable runtime. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure. nih.gov |

| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |

| Detection | UV Absorbance at 280 nm | The naphthyl and benzoyl groups provide strong chromophores for sensitive detection. |

| Injection Volume | 10 µL | Standard volume for analytical HPLC. |

Due to its relatively high molecular weight and low volatility, Benzamide, N-(1-naphthyl)-3-methoxy- is not ideally suited for direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS). GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. rjptonline.org Therefore, analysis would likely require a derivatization step to convert the benzamide into a more volatile and thermally stable analogue. While less common for this class of compounds, hydrolysis followed by derivatization of the resulting amine (N-naphthylamine) and carboxylic acid (3-methoxybenzoic acid) could be a potential, albeit destructive, analytical strategy.

A more direct approach, if the compound exhibits sufficient volatility and thermal stability, would involve a high-temperature capillary GC column, such as one with a trifluoropropylmethyl polysiloxane stationary phase, which is effective for resolving complex substituted aromatic compounds. nih.gov The mass spectrometer provides powerful identification capabilities based on the compound's fragmentation pattern upon electron ionization. nih.gov Expected fragments could correspond to the naphthyl group, the methoxybenzoyl group, and losses of characteristic neutral fragments. nih.gov

Table 2: Hypothetical GC-MS Parameters for a Volatile Derivative of Benzamide, N-(1-naphthyl)-3-methoxy-

| Parameter | Condition | Rationale |

|---|---|---|

| GC Column | Rtx-200 (trifluoropropylmethyl polysiloxane), 30 m x 0.25 mm, 0.25 µm film | Provides unique selectivity for polarizable compounds. nih.gov |

| Inlet Temperature | 280 °C | Ensures complete vaporization of the derivatized analyte without thermal degradation. |

| Carrier Gas | Helium at 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |

| Oven Program | 100 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 5 min | A temperature ramp allows for the separation of compounds with different boiling points. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |

| Mass Range | 40-500 m/z | Covers the expected mass range of the parent ion and its principal fragments. |

Capillary Electrophoresis (CE) for High-Resolution Separations

Capillary Electrophoresis (CE) offers an alternative and often complementary separation technique to HPLC. nih.gov It is particularly advantageous for its high separation efficiency, short analysis times, and minimal sample and solvent consumption. nih.gov For Benzamide, N-(1-naphthyl)-3-methoxy- , which is a neutral compound, the most applicable CE mode would be Micellar Electrokinetic Chromatography (MEKC).

In MEKC, a surfactant (such as sodium dodecyl sulfate, SDS) is added to the buffer above its critical micelle concentration. This creates a pseudostationary phase of micelles. Separation occurs based on the differential partitioning of the analyte between the aqueous buffer and the hydrophobic interior of the micelles. nih.gov This technique is exceptionally powerful for separating neutral compounds of similar structure, such as isomers or closely related impurities, that may co-elute in HPLC. Method development would involve optimizing the buffer pH, surfactant type and concentration, and applied voltage to achieve high-resolution separation. researchgate.net

Table 3: Potential Capillary Electrophoresis (MEKC) Parameters

| Parameter | Condition | Rationale |

|---|---|---|

| Capillary | Bare Fused-Silica, 50 µm ID, 60 cm total length | Standard capillary providing good efficiency and heat dissipation. researchgate.net |

| Background Electrolyte (BGE) | 25 mM Sodium Borate (B1201080) buffer, pH 9.2, containing 50 mM SDS | The borate buffer provides stable pH and current, while SDS forms the micellar pseudostationary phase for separating neutral analytes. |

| Applied Voltage | 25 kV | High voltage drives the electroosmotic and electrophoretic flow, leading to fast separations. |

| Temperature | 25 °C | Controlled temperature ensures migration time reproducibility. nih.gov |

| Injection | Hydrodynamic (Pressure) injection at 50 mbar for 5 s | A simple and reproducible way to introduce a small plug of the sample. |

| Detection | Diode Array Detector (DAD) at 220 nm and 280 nm | Allows for the detection of the analyte and characterization of impurity profiles at multiple wavelengths. |

Hyphenated Techniques (e.g., LC-MS/MS) for Structural Confirmation and Trace Analysiseurl-pesticides.eu

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is an indispensable tool for modern analytical chemistry, providing unparalleled sensitivity and selectivity. researchgate.netnih.gov For Benzamide, N-(1-naphthyl)-3-methoxy- , LC-MS/MS is the definitive technique for unambiguous structural confirmation and for detecting and quantifying trace-level impurities. nih.govresearchgate.net

Following chromatographic separation by LC, the analyte enters the mass spectrometer, where it is typically ionized using electrospray ionization (ESI) in positive mode. The precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented via collision-induced dissociation (CID) in the collision cell, and the resulting product ions are analyzed in the second quadrupole. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and allows for quantification at very low levels, even in complex matrices. ijpsr.com The fragmentation pattern provides a structural fingerprint, confirming the identity of the compound. researchgate.net This is critical for distinguishing it from potential isomers and for identifying unknown impurities. researchgate.net

Table 4: Representative LC-MS/MS Parameters for Trace Analysis

| Parameter | Condition | Rationale |

|---|---|---|

| LC System | UPLC/UHPLC | Provides faster separations and sharper peaks, enhancing sensitivity. researchgate.net |

| Column | C18, 50 mm x 2.1 mm, 1.8 µm | Short column with small particles allows for rapid gradient elution suitable for MS. ijpsr.com |

| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile | Volatile mobile phase components are essential for stable ESI performance. ijpsr.com |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | ESI is a soft ionization technique suitable for polar molecules, and the amide is likely to protonate. ijpsr.com |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) | Provides maximum sensitivity and selectivity for quantification by monitoring specific precursor-to-product ion transitions. |

| Precursor Ion | [M+H]⁺ (e.g., m/z 292.1) | The protonated molecular ion of the target compound. |

| Product Ions | e.g., m/z 143.1 (Naphthylamine fragment), m/z 135.1 (Methoxybenzoyl fragment) | Characteristic fragments used for confirmation and quantification. |

Future Research Directions and Unexplored Avenues

Exploration of Novel and Efficient Synthetic Methodologies

The synthesis of N-aryl benzamides is a well-established field, yet there is always room for innovation, particularly in the context of green chemistry and efficiency. mdpi.com Future research on Benzamide (B126), N-(1-naphthyl)-3-methoxy- should focus on developing novel synthetic routes that offer improvements in yield, purity, and environmental impact over traditional methods.

Established methods for synthesizing similar N-aryl benzamides include amide coupling, metal-catalyzed carbonylation, and reactions involving arylisocyanides. mdpi.com While effective, these methods can sometimes require harsh reaction conditions or expensive catalysts. A key area of future work will be the adaptation and optimization of these methods for the specific synthesis of Benzamide, N-(1-naphthyl)-3-methoxy-.

Furthermore, the exploration of greener synthetic alternatives is paramount. This could involve the use of biocatalysis, employing enzymes to facilitate the amide bond formation under mild conditions. Another avenue is the investigation of solvent-free or aqueous-based reaction systems to minimize the use of volatile organic compounds. The development of a catalytic system that allows for the direct amidation of 3-methoxybenzoic acid with 1-naphthylamine (B1663977) would represent a significant advancement in the synthesis of this and related compounds.

| Synthetic Method | Potential Advantages | Areas for Optimization |

| Amide Coupling | High yields, well-established | Use of greener coupling reagents, milder reaction conditions |

| Metal-Catalyzed Carbonylation | Utilizes readily available starting materials | Development of more efficient and recyclable catalysts |

| Biocatalysis | High selectivity, environmentally friendly | Enzyme screening and engineering for substrate specificity |

| Solvent-Free Reactions | Reduced waste, simplified purification | Optimization of reaction temperature and mixing |

Deeper Mechanistic Insights into Molecular and Biological Interactions

The biological and molecular interactions of Benzamide, N-(1-naphthyl)-3-methoxy- are entirely uncharted territory. The N-aryl benzamide motif is a common feature in many biologically active compounds, suggesting that this molecule could exhibit interesting pharmacological properties. mdpi.com

Initial research should involve broad-spectrum screening to identify any potential biological activities, such as antimicrobial, anticancer, or enzyme inhibitory effects. Given the structural similarities to other bioactive benzamides, it would be prudent to investigate its interaction with targets such as histone deacetylases (HDACs) or other enzymes where benzamide-based inhibitors have shown promise.

Once a biological activity is identified, in-depth mechanistic studies will be crucial. This would involve identifying the specific molecular targets and elucidating the mode of interaction. Techniques such as X-ray crystallography of the compound bound to its target protein, and various biophysical methods could provide detailed insights into the binding affinity and kinetics. Understanding these fundamental interactions is the first step towards any potential therapeutic application.

Development of Advanced Computational Models and Predictive Algorithms

Computational chemistry offers a powerful toolkit for accelerating the discovery and development of new molecules. For Benzamide, N-(1-naphthyl)-3-methoxy-, the development of advanced computational models can provide predictive insights into its properties and potential applications.

Quantum chemical calculations can be employed to understand the electronic structure, conformational preferences, and spectroscopic properties of the molecule. This information is invaluable for interpreting experimental data and for designing derivatives with tailored properties.